rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

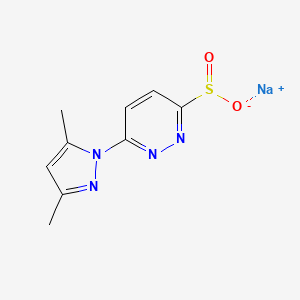

Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, is an organic compound with a molecular formula of C7H9ClO4. It is a colorless solid that is soluble in water and has a molar mass of 194.59 g/mol. Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, is an important building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It has been used in the synthesis of a number of drug molecules, and is also a key intermediate in the production of several other compounds.

Scientific Research Applications

Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, is widely used in scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a starting material in the synthesis of a variety of compounds, including chiral drugs and pharmaceutical intermediates. Additionally, it is used in the synthesis of a variety of polymers, such as polyurethanes and polyamides.

Mechanism of Action

Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, is an important starting material in the synthesis of a variety of compounds. It is a reactive compound that can undergo a variety of reactions, including nucleophilic substitution, condensation, and oxidation reactions. The reactivity of the compound is due to the presence of the chlorine atom in the cyclopropane ring, which acts as a nucleophile in many reactions.

Biochemical and Physiological Effects

Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, is a synthetic compound and is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, is a useful starting material in the synthesis of a variety of compounds. It is a commercially available compound and can be easily synthesized in the laboratory. The reactivity of the compound makes it useful for a variety of reactions, including nucleophilic substitution, condensation, and oxidation reactions. However, the compound is sensitive to light and air, and should be stored in a cool, dark place.

Future Directions

The use of Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, as a starting material in the synthesis of a variety of compounds has a number of potential future applications. These include the synthesis of chiral drugs and pharmaceutical intermediates, the development of new polymers, and the synthesis of agrochemicals. Additionally, the compound may be used in the synthesis of optically active compounds, such as enantiomers, and in the development of new catalysts and reagents. Furthermore, the compound may be used in the development of new materials, such as polymers, for a variety of applications.

Synthesis Methods

Rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid, cis, is synthesized via a two-step process. The first step involves the reaction of a chloroalkyl halide with a sodium alkoxide in the presence of a base, such as sodium hydroxide, to form a racemic mixture of the target compound. The second step involves the separation of the two enantiomers of the compound via a resolution process, such as crystallization.

properties

IUPAC Name |

(1R,2R)-2-chloro-2-methoxycarbonylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO4/c1-11-5(10)6(7)2-3(6)4(8)9/h3H,2H2,1H3,(H,8,9)/t3-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDXLZDPYTWCAC-AWFVSMACSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@@H]1C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1R,2R)-2-chloro-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)

![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)

![ethyl 4-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B6602999.png)

![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)

![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)

![ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate](/img/structure/B6603042.png)

![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)